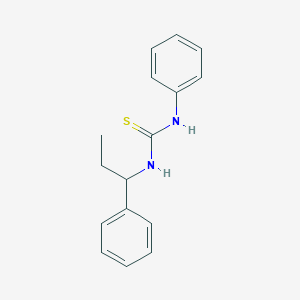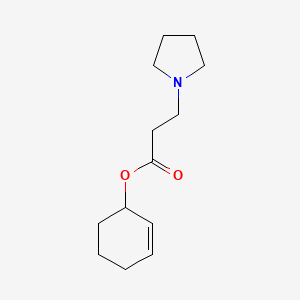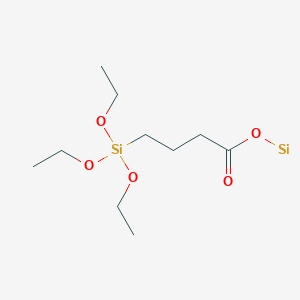![molecular formula C12H7Cl2NS B14516002 6,7-Dichloro-4-methylthieno[2,3-B]quinoline CAS No. 62452-37-3](/img/structure/B14516002.png)
6,7-Dichloro-4-methylthieno[2,3-B]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloro-4-methylthieno[2,3-B]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine atoms at the 6th and 7th positions, a methyl group at the 4th position, and a thieno ring fused to the quinoline core. The molecular formula of this compound is C11H6Cl2NS, and it has a molecular weight of approximately 258.14 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-methylthieno[2,3-B]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dichloroquinoline with a thieno precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
6,7-Dichloro-4-methylthieno[2,3-B]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
6,7-Dichloro-4-methylthieno[2,3-B]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 6,7-Dichloro-4-methylthieno[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but lacks the thieno ring.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains additional methoxy groups and a different ring structure.
Uniqueness
6,7-Dichloro-4-methylthieno[2,3-B]quinoline is unique due to the presence of the thieno ring fused to the quinoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications and activities .
属性
CAS 编号 |
62452-37-3 |
|---|---|
分子式 |
C12H7Cl2NS |
分子量 |
268.2 g/mol |
IUPAC 名称 |
6,7-dichloro-4-methylthieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H7Cl2NS/c1-6-7-2-3-16-12(7)15-11-5-10(14)9(13)4-8(6)11/h2-5H,1H3 |
InChI 键 |
FSBHKHIPUALVTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CSC2=NC3=CC(=C(C=C13)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
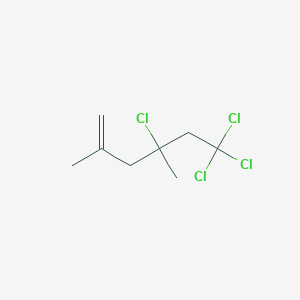
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
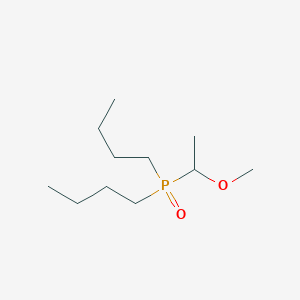
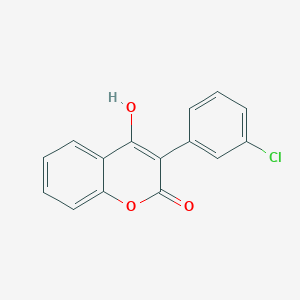

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)

